molecular formula C12H15NO2 B13258667 1-(Benzylamino)cyclobutane-1-carboxylic acid

1-(Benzylamino)cyclobutane-1-carboxylic acid

Cat. No.: B13258667
M. Wt: 205.25 g/mol
InChI Key: WFOKSFKVIBDSAF-UHFFFAOYSA-N
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Description

1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride (CAS 1909314-00-6) is a high-purity chemical intermediate offered for research applications. This cyclobutane-derived compound features both a benzylamino group and a carboxylic acid moiety, presented as a stable hydrochloride salt to enhance its handling properties and solubility in various experimental conditions . With a molecular formula of C12H16ClNO2 and a molecular weight of 241.72 g/mol, it serves as a versatile building block in organic synthesis and medicinal chemistry research . The molecular structure of this compound allows it to participate in diverse chemical reactions. The carboxylic acid group can undergo typical transformations such as amide coupling or reduction, while the benzylamino group can be involved in substitution reactions or serve as a key functional group for molecular recognition . In scientific research, this compound is primarily valued as a synthetic intermediate for constructing more complex organic molecules. Its potential mechanism of action in biological studies is theorized to involve interactions with specific molecular targets, where the benzylamino group may form hydrogen bonds and hydrophobic interactions, and the carboxylic acid group can participate in ionic interactions with enzymes or receptors . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Please refer to the product's Material Safety Data Sheet for safe handling and storage instructions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(benzylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-12)13-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15)

InChI Key

WFOKSFKVIBDSAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Amidation from Cyclobutanecarboxylic Acid or Its Activated Derivatives

One common approach involves activating 3-oxocyclobutane-1-carboxylic acid or its acid chloride derivative, followed by reaction with benzylamine:

  • Activation of Carboxylic Acid:
    The carboxylic acid is converted to an acid chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide at 0 °C, yielding 3-oxocyclobutane-1-carbonyl chloride quantitatively as a reactive intermediate.

  • Amidation Reaction:
    Benzylamine is added to the acid chloride solution, typically in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like N,N-diisopropylethylamine to scavenge hydrochloric acid. The reaction is performed at low temperature initially and then warmed to room temperature with stirring overnight.

  • Workup and Purification:
    The reaction mixture is quenched with aqueous ammonium chloride, extracted with dichloromethane, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired benzylamino-substituted cyclobutane carboxylic acid derivative.

Alternatively, the carboxylic acid can be activated using carbonyl diimidazole (CDI) in tetrahydrofuran at 0 °C, followed by addition of benzylamine. This method avoids the use of acid chlorides and provides a milder pathway for amidation.

Reductive Amination of Cyclobutanone Derivatives

Another efficient route involves reductive amination of cyclobutanone precursors:

  • Starting Material:
    Benzyl 3-oxocyclobutane-1-carboxylate is prepared by esterification of 3-oxocyclobutane-1-carboxylic acid with benzyl alcohol using coupling agents such as EDCI and DMAP in acetonitrile.

  • Reductive Amination:
    The ketone functionality on the cyclobutane ring undergoes reductive amination with benzylamine in the presence of reducing agents like sodium borohydride or sodium cyanoborohydride. The reaction proceeds under controlled temperature conditions (0 °C to room temperature) to afford the corresponding benzylamino-substituted cyclobutane ester.

  • Hydrolysis:
    Subsequent hydrolysis of the ester group under acidic or basic conditions yields 1-(benzylamino)cyclobutane-1-carboxylic acid.

This method offers diastereoselectivity and scalability, as demonstrated in the synthesis of related cyclobutane scaffolds.

Multi-step Synthetic Routes via Photocycloaddition and Grignard Reactions

A more complex but documented route involves:

  • Formation of dichloroketene via reduction of trichloroacetyl chloride with sodium amalgam.
  • [2+2] Photocycloaddition of dichloroketene with styrene to form 2,2-dichloro-3-phenylcyclobutan-1-one.
  • Reduction with zinc/acetic acid to phenylcyclobutanone.
  • Reductive amination with benzylamine and sodium cyanoborohydride to yield the aminocyclobutane carboxylic acid derivative.

Although effective, this method is less favored due to the use of toxic reagents and non-green chemistry aspects.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Amidation via Acid Chloride Oxalyl chloride, benzylamine, DIPEA, DCM High yield, straightforward Requires handling of acid chlorides and HCl byproduct
Amidation via Carbonyl Diimidazole CDI, benzylamine, THF Milder conditions, avoids acid chlorides CDI cost and availability
Reductive Amination Benzyl 3-oxocyclobutane-1-carboxylate, NaBH4, benzylamine Diastereoselective, scalable Multi-step, requires ester hydrolysis
Photocycloaddition Route Na(Hg), styrene, Zn/AcOH, NaBH3CN, benzylamine Access to substituted cyclobutanes Toxic reagents, complex steps

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(Benzylamino)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The benzylamino group can interact with enzymes or receptors, leading to specific biological effects. The cyclobutane ring may also play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(Benzylamino)cyclobutane-1-carboxylic acid, highlighting differences in substituents, functional groups, and applications:

Compound Name CAS No. Molecular Formula Key Features Applications/Notes
This compound Not explicitly provided C₁₂H₁₄N₂O₂ Benzylamino and carboxylic acid groups at position 1. Potential use in peptide stapling or as a rigid scaffold in drug design.
3-(Benzylamino)cyclobutane-1-carboxylic acid 1382035-25-7 C₁₂H₁₄N₂O₂ Benzylamino at position 3; carboxylic acid at position 1. Structural isomer; positional differences may affect binding or conformational stability.
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride 1207894-63-0 C₁₂H₁₆ClNO₃ Benzyloxy (-O-CH₂-C₆H₅) at position 3; amino and carboxylic acid at position 1. Increased polarity due to ether linkage; may influence solubility or bioavailability.
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid 1408729-60-1 C₁₄H₁₇NO₅ Benzyloxycarbonyl (Cbz) and methyl groups on the amino moiety. Protects amino groups during synthesis; introduces steric bulk.
1-(Fmoc-amino)cyclobutanecarboxylic acid (Fmoc-cyclovaline) - C₂₀H₁₉NO₄ Fluorenylmethyloxycarbonyl (Fmoc) protecting group. Used in solid-phase peptide synthesis for temporary amino protection.
1-Amino-3-hydroxycyclobutane-1-carboxylic acid 1246809-40-4 C₅H₉NO₃ Hydroxy group at position 3; amino and carboxylic acid at position 1. Enhanced hydrophilicity; potential for hydrogen bonding in molecular recognition.
1,1-Cyclobutane Dicarboxylic Acid 5445-51-2 C₆H₈O₄ Two carboxylic acid groups at position 1. Chelating agent; used in coordination chemistry (e.g., carboplatin synthesis).

Key Structural and Functional Differences

Substituent Position: Positional isomers like 3-(benzylamino)cyclobutane-1-carboxylic acid vs. This compound may exhibit distinct conformational preferences, impacting interactions with biological targets.

Functional Groups: Benzylamino (-NH-CH₂-C₆H₅): Enhances lipophilicity and may participate in π-π stacking interactions. Protecting Groups (Fmoc, Cbz): Critical for stepwise peptide synthesis .

Rigidity vs.

Physicochemical Properties

  • Solubility: Derivatives with polar groups (e.g., hydroxy or benzyloxy ) exhibit higher aqueous solubility compared to nonpolar analogs.
  • Stability : Cyclobutane rings are generally stable under physiological conditions but may undergo strain-driven reactions under acidic/basic conditions .

Biological Activity

1-(Benzylamino)cyclobutane-1-carboxylic acid (BCA) is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article aims to explore the biological activity of BCA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1909314-00-6

The compound's structure includes a cyclobutane ring, an amino group, and a carboxylic acid functional group, which are crucial for its biological activity.

The biological activity of BCA is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate key biochemical pathways involved in cellular signaling and metabolism.

Target Interactions

Research indicates that BCA may interact with:

  • Protein Kinases : Inhibiting certain kinases involved in cell proliferation and survival.
  • G-protein Coupled Receptors (GPCRs) : Modulating receptor activity which can influence numerous physiological processes.

Anticancer Activity

Several studies have indicated that BCA exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. This effect is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Inhibition of cell proliferation
HeLa (Cervical)18.5Activation of caspase pathways

Antimicrobial Activity

BCA has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, potentially making it a candidate for the development of new antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of BCA remains under investigation. However, initial data suggest that it possesses favorable absorption characteristics and moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and excretion routes.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of BCA in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Study 2: Antimicrobial Screening

In another research effort, BCA was screened against a panel of bacterial strains. The compound displayed notable activity against Staphylococcus aureus, with an MIC value indicating potential for further development as an antimicrobial drug .

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